

Structure of Atosiban Acetate synthetic peptide

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An In-depth Technical Guide to the Structure of Atosiban Acetate

Introduction

Atosiban Acetate is a synthetic nonapeptide administered intravenously as a competitive antagonist of the oxytocin and vasopressin receptors.[1][2][3] Primarily utilized as a tocolytic agent, its function is to delay imminent preterm birth in pregnant adult women.[1][4] Developed by Ferring Pharmaceuticals and first reported in 1985, Atosiban is an analogue of the human hormone oxytocin, featuring specific structural modifications designed to enhance stability and receptor antagonism.[1][5] This technical guide provides a comprehensive overview of the molecular structure of Atosiban Acetate, its mechanism of action, relevant quantitative data, and the experimental protocols used for its synthesis and analysis.

Molecular Structure and Composition

Atosiban is a cyclic nonapeptide, meaning it is composed of nine amino acids.[6] Its structure is derived from oxytocin but incorporates four key modifications to alter its biological activity and metabolic stability.

Primary Amino Acid Sequence: The specific sequence of Atosiban is: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂[6]

Structural Modifications from Oxytocin:

Position 1 (N-terminus): The N-terminal cysteine residue is deaminated, replaced by 3-mercaptopropionic acid (Mpa). This Mpa residue forms a cyclic structure via a disulfide



bridge with the cysteine at position 6.[5][6]

- Position 2: The naturally occurring L-Tyrosine is substituted with its D-isomer, D-Tyrosine, and the phenolic hydroxyl group is ethylated to form an ethyl ether (D-Tyr(Et)). The D-isomer confers resistance to enzymatic degradation, and the ethyl group further enhances stability.
 [1][5][6]
- Position 4: Glutamine in oxytocin is replaced with Threonine (Thr).[1][5]
- Position 8: Leucine in oxytocin is replaced with Ornithine (Orn).[1][5]
- C-terminus: The terminal carboxyl group of Glycine is amidated (Gly-NH₂), a modification that increases its resistance to enzymatic cleavage and enhances stability.

These alterations collectively create a molecule that can effectively bind to oxytocin receptors without initiating the full signaling cascade for uterine contraction, while also possessing a longer biological half-life than the native hormone.



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Figure 1: Schematic representation of Atosiban's peptide structure, highlighting the cyclic ring and tail.

Physicochemical Properties

The empirical formula and molecular weight of Atosiban vary depending on whether it is in its free base or acetate salt form.



| Property | Atosiban (Free Base) | Atosiban Acetate | Citations |
|-------------------|-------------------------|--|-----------------|
| Molecular Formula | C43H67N11O12S2 | C45H71N11O14S2 (C43H67N11O12S2 • C2H4O2) | [1][2][5][7][8] |
| Molecular Weight | ~994.19 g/mol | ~1054.25 g/mol | [1][2][7] |
| CAS Number | 90779-69-4 | 914453-95-5 | [5][8] |

Mechanism of Action and Signaling Pathways

Atosiban exhibits a dual-faceted mechanism of action. It functions as a direct competitive antagonist to prevent uterine contractions, but also acts as a biased agonist in certain tissues, leading to a pro-inflammatory response.

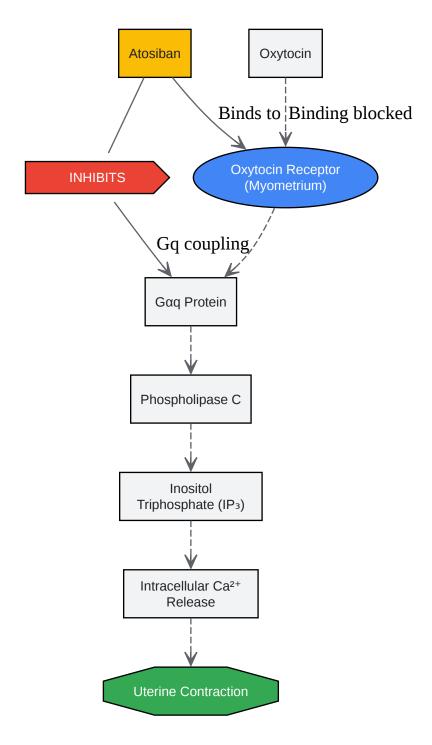
Oxytocin Receptor Antagonism (Tocolytic Effect)

The primary therapeutic effect of Atosiban is achieved by competitively blocking oxytocin receptors (OTR), which are G-protein coupled receptors located on the myometrial cells of the uterus.[9][10]

- Receptor Binding: Atosiban binds to the OTR, preventing the endogenous ligand, oxytocin, from activating it.[9]
- Inhibition of Gq Pathway: Oxytocin binding normally activates the Gαq protein signaling cascade. Atosiban's antagonism specifically inhibits this coupling.[1][5]
- Suppression of Downstream Messengers: The blockage of Gαq prevents the activation of phospholipase C (PLC), which in turn halts the production of inositol triphosphate (IP₃).[1][3]
 [4][5]
- Reduction in Intracellular Calcium: With reduced IP₃ levels, the release of calcium (Ca²+) from intracellular stores in the sarcoplasmic reticulum is diminished.[1][3][4] This also leads to a reduced influx of extracellular Ca²+ through voltage-gated channels.[3][4]



• Uterine Quiescence: The significant decrease in cytosolic Ca²⁺ concentration prevents the activation of the contractile machinery within the uterine muscle cells, thereby reducing the frequency and force of contractions and inducing a state of uterine quiescence.[1][4]



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Figure 2: Antagonistic signaling pathway of Atosiban leading to tocolysis.



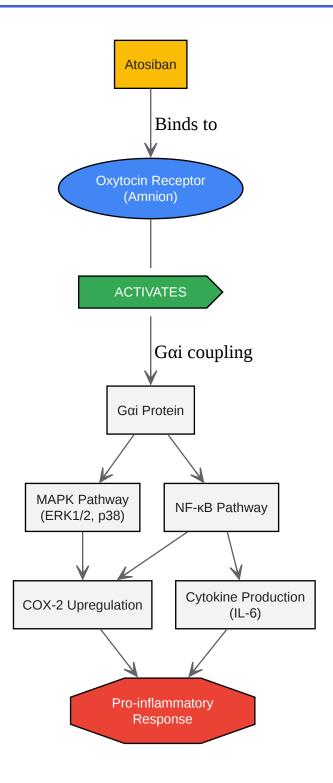
Biased Ligand Activity (Pro-inflammatory Effect)

While antagonizing the G α q pathway, Atosiban has been shown to act as a biased agonist at the OTR by activating the G α i signaling pathway, particularly in the human amnion.[1][5][10]

- Selective Gαi Activation: In amniotic cells, Atosiban binding to the OTR preferentially activates the Gαi protein subunit.[10][11]
- MAPK and NF-κB Activation: This Gαi signaling initiates a downstream cascade that activates key pro-inflammatory transcription factors and kinases, including NF-κB, ERK1/2, and p38 MAPK.[10][11]
- Inflammatory Mediator Production: The activation of these pathways leads to the
 upregulation of cyclooxygenase-2 (COX-2), resulting in the synthesis and release of
 prostaglandins (e.g., PGE₂).[2][11] It also promotes the expression of inflammatory cytokines
 such as IL-6.[11]

This biased agonism suggests that while Atosiban is effective at stopping uterine contractions, it may concurrently stimulate an inflammatory response in fetal membranes.





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Figure 3: Biased agonist signaling pathway of Atosiban leading to a pro-inflammatory response.

Quantitative Structural Data



The efficacy of Atosiban is rooted in its binding affinity for oxytocin and vasopressin receptors. Quantitative data from receptor binding assays provide insight into its potency and selectivity.

| Ligand | Receptor | Binding Affinity (Ki) | In Vitro Potency (IC50) | Citations |
|------------------------|---|--|--|-----------|
| Atosiban | Human Oxytocin Receptor (hOTR) | 76.4 nM - 81 nM | 5 nM (inhibits Ca ²⁺ increase) | [12][13] |
| Atosiban | Human Vasopressin V1a Receptor (hV1aR) | 3.5 nM - 5.1 nM | Not specified | [12][13] |
| Barusiban | Human Oxytocin Receptor (hOTR) | ~300x higher affinity than for hV1aR | Not specified | [13] |
| Experimental Peptide 3 | Human Oxytocin Receptor (hOTR) | 0.07 nM | Not specified | [12] |

Note: A lower Ki value indicates a higher binding affinity. The data shows Atosiban has a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor, classifying it as a mixed antagonist.

Experimental Protocols Synthesis of Atosiban Acetate

Atosiban can be prepared using either solid-phase or liquid-phase peptide synthesis techniques.[14] A common method for large-scale production involves the synthesis of a linear peptide precursor followed by cyclization and purification.

Detailed Methodology for Liquid-Phase Oxidation:

A patented method for the preparation of **Atosiban Acetate** involves the following key steps: [15][16]

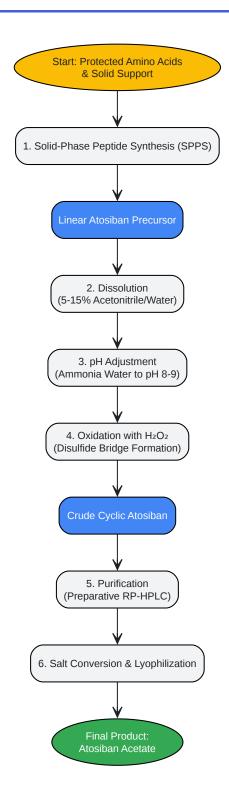
Foundational & Exploratory





- Linear Peptide Synthesis: The linear nonapeptide precursor (Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂) is first synthesized, typically using solid-phase peptide synthesis (SPPS) with appropriate protecting groups.
- Dissolution: The purified linear peptide is dissolved in an aqueous acetonitrile solution. The concentration of acetonitrile is critical and is typically maintained between 5% and 15% (v/v). [15][16]
- pH Adjustment: The pH of the solution is adjusted to a basic range (pH 8-9) using ammonia water. This facilitates the subsequent oxidation step.[15][16]
- Oxidative Cyclization: Hydrogen peroxide (H₂O₂) is added as an oxidant to catalyze the formation of the disulfide bridge between the thiol groups of the Mpa¹ and Cys⁶ residues. The reaction is typically run for 5-60 minutes at room temperature.[15]
- Purification and Salt Formation: Following the reaction, the crude cyclic Atosiban is filtered
 and purified, most commonly by preparative reverse-phase high-performance liquid
 chromatography (RP-HPLC).[15][16] The purified peptide is then converted to its acetate salt
 and lyophilized to yield the final Atosiban Acetate product.





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Figure 4: General experimental workflow for the synthesis of **Atosiban Acetate**.

Analytical Characterization



To ensure the purity, identity, and quality of **Atosiban Acetate**, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances:

HPLC is the standard method for determining the purity of Atosiban and quantifying any synthesis-related impurities.[17][18]

- System: High-Performance Liquid Chromatography
- Column: Inertsil ODS-2 C₁₈ (or equivalent)[17]
- Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol, typically in a ratio of 77:14:9 (v/v/v).[17]
- Mobile Phase B: A mixture of acetonitrile and methanol, typically 65:35 (v/v).[17]
- Elution: Gradient elution.
- Flow Rate: 1.0 mL/min.[17]
- Column Temperature: 35 °C.[17]
- Detection: UV absorbance at 220 nm.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique used for the structural identification of impurities and for the quantitative analysis of Atosiban in biological matrices like plasma.[18][19]

- Sample Preparation: For plasma samples, solid-phase extraction (SPE) is used to extract the analyte and internal standard.[19]
- Chromatography: Separation is achieved on a C₁₈ column with gradient elution.[19]
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18]



 Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) is used for detection and fragmentation, allowing for highly specific and sensitive quantification and structural elucidation.[18][19]

Conclusion

The structure of **Atosiban Acetate** is a testament to rational drug design, where specific modifications to the native oxytocin peptide have yielded a potent tocolytic agent. Its cyclic nonapeptide structure, featuring key substitutions and N/C-terminal alterations, provides metabolic stability and confers a unique dual-activity profile. While its primary role as a competitive antagonist of the OTR/Gqq pathway effectively reduces uterine contractions, its biased agonism on the Gqi pathway reveals a more complex pharmacological character, leading to a pro-inflammatory response in amniotic tissues. The synthesis and analysis of this complex peptide rely on precise experimental protocols, including multi-step synthesis and advanced chromatographic techniques, to ensure its quality and efficacy for clinical use.

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